molecular formula C15H15NO5 B189643 Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate CAS No. 54401-76-2

Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate

Cat. No. B189643
CAS RN: 54401-76-2
M. Wt: 289.28 g/mol
InChI Key: CCPCKLDLCGDBJZ-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinolizine family of compounds, which are known for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes such as DNA replication and protein synthesis.

Biochemical And Physiological Effects

Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and exhibit fluorescent properties for imaging applications.

Advantages And Limitations For Lab Experiments

Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities that make it useful for a variety of research applications. However, its mechanism of action is not fully understood, and its potential toxicity and side effects have not been extensively studied.

Future Directions

There are several future directions for research involving diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate. One potential area of study is its use as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, its potential applications in drug development and as a therapeutic agent should be explored.

Scientific Research Applications

Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. Additionally, it has been shown to have potential as a fluorescent probe for imaging applications.

properties

CAS RN

54401-76-2

Product Name

Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

diethyl 4-oxoquinolizine-1,3-dicarboxylate

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)10-9-11(15(19)21-4-2)13(17)16-8-6-5-7-12(10)16/h5-9H,3-4H2,1-2H3

InChI Key

CCPCKLDLCGDBJZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C(=O)OCC

Other CAS RN

54401-76-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (sodium, 151 mg) in ethanol (20 ml) was added ethyl pyrid-2-ylacetate (1 ml) at room temperature and the mixture was stirred for 1 hour at the same temperature. To the mixture was added diethyl ethoxymethylenemalonate (1.33 ml) at room temperature and the mixture was stirred at room temperature overnight. To the mixture was added acetic acid (0.75 ml) at room temperature and the precipitate was filtered and washed with water to give 1,3-diethoxycarbonyl-4H-quinolizin-4-one (896 mg).
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three

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